3,5-Difluoro-4-methoxyphenacyl bromide
Overview
Description
3,5-Difluoro-4-methoxyphenacyl bromide is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a bromide group attached to a phenacyl structure. Its molecular formula is C9H7BrF2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxyphenacyl bromide typically involves the bromination of 3,5-difluoro-4-methoxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenacyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3,5-Difluoro-4-methoxyphenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein modification. The compound’s ability to form covalent bonds with nucleophiles makes it useful in probing biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxyphenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in biological systems to modify proteins and enzymes, thereby affecting their function. The compound can also interact with molecular targets such as receptors and enzymes, modulating their activity through covalent bonding.
Comparison with Similar Compounds
3,5-Difluoro-4-methoxyphenacyl bromide can be compared with other similar compounds such as:
3,5-Difluoro-4-methoxybenzyl bromide: Similar in structure but with a benzyl group instead of a phenacyl group. It is used in similar applications but may exhibit different reactivity due to the structural difference.
3,5-Difluoro-4-(trifluoromethoxy)bromobenzene: Contains a trifluoromethoxy group instead of a methoxy group. This compound is used in the synthesis of liquid crystals and other specialty chemicals.
4-Bromo-2,6-difluoroanisole: Similar in structure but lacks the phenacyl group. It is used as an intermediate in organic synthesis and in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-bromo-1-(3,5-difluoro-4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLHIPGAFRNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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